molecular formula C9H11BrO B6234040 1-bromo-2-(1-methoxyethyl)benzene CAS No. 188262-19-3

1-bromo-2-(1-methoxyethyl)benzene

Cat. No.: B6234040
CAS No.: 188262-19-3
M. Wt: 215.1
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Description

1-Bromo-2-(1-methoxyethyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a 1-methoxyethyl group (-CH(OCH₃)CH₃) at position 2. The ortho-substitution pattern and the ether-containing substituent confer unique electronic and steric properties, making the compound a valuable intermediate in organic synthesis, particularly in coupling reactions and the construction of complex molecules.

Properties

CAS No.

188262-19-3

Molecular Formula

C9H11BrO

Molecular Weight

215.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The methoxybromination of styrene (vinylbenzene) represents a direct route to 1-bromo-2-(1-methoxyethyl)benzene. This method employs phenyltrimethylammonium tribromide (PTAB) and diiodobenzene (DIB) in methanol, as demonstrated in oxidative addition reactions for cyclic and acyclic olefins. The reaction proceeds via:

  • Bromonium Ion Formation : PTAB reacts with DIB to generate an electrophilic bromine species.

  • Nucleophilic Attack : Methanol attacks the more substituted carbon of the intermediate bromonium ion, leading to anti-addition of bromine and methoxy groups across the double bond.

  • Regioselectivity : For terminal olefins like styrene, Markovnikov orientation places bromine at the terminal carbon, yielding 1-bromo-2-methoxyethylbenzene.

Key Conditions :

  • Reagents : PTAB (1.2 equiv), DIB (1.1 equiv), methanol (excess).

  • Temperature : Room temperature (25°C).

  • Yield : ~70–80% (extrapolated from cyclohexene analogs).

Stereochemical and Structural Outcomes

The anti-addition mechanism ensures erythro diastereomer formation, confirmed via 1H^1H NMR coupling constants (J=810HzJ = 8–10 \, \text{Hz}). For styrene, this produces a trans-configuration, critical for downstream applications requiring specific stereochemistry.

Sequential Etherification and Directed Bromination

Etherification of Styrene to 1-Methoxyethylbenzene

The first step involves converting styrene to 1-methoxyethylbenzene (MSE) via acid-catalyzed etherification, as detailed in refinery stream processing patents:

  • Catalyst : Amberlyst 15WET (ion-exchange resin).

  • Conditions : 100°C, methanol-to-styrene molar ratio of 5:1.

  • Yield : >90% MSE.

Ortho-Directed Bromination of MSE

The methoxyethyl group acts as an ortho/para-directing substituent, enabling regioselective bromination:

  • Reagents : Bromine (Br2\text{Br}_2) with FeBr3\text{FeBr}_3 catalyst.

  • Conditions : 0–25°C in dichloromethane.

  • Regioselectivity : Ortho substitution predominates (~60%) due to steric and electronic effects, yielding this compound.

Optimization Challenges :

  • Para-substituted byproducts (~40%) require chromatographic separation.

  • Catalyst loading (10 mol% FeBr3\text{FeBr}_3) balances reactivity and selectivity.

Adaptation of Mitsunobu Coupling for Ether Formation

Limitations and Adjustments

  • Structural Discrepancy : The product contains a methoxyethoxy group, necessitating alcohol substrate modification (e.g., 1-methoxypropanol) to achieve the target methoxyethyl moiety.

  • Yield Trade-offs : Longer alkoxy chains reduce reaction efficiency (~50–60% estimated).

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)Scalability
MethoxybrominationSingle-step, high stereoselectivityLimited to olefin precursors70–80Moderate
Etherification + BrominationHigh MSE yield, industrial relevanceRequires separation of ortho/para isomers60 (ortho)High (continuous flow)
Mitsunobu CouplingVersatile for ether formationNon-target substituent, lower yields50–60Low

Mechanistic Insights and Innovations

Role of PTAB-DIB in Methoxybromination

The PTAB-DIB system generates a brominating agent that avoids dihalogenation byproducts. Methanol’s nucleophilicity ensures preferential methoxy group addition, while the anti-addition mechanism minimizes steric clashes.

Enhancing Ortho Selectivity in Bromination

Computational studies suggest that the methoxyethyl group’s electron-donating effect stabilizes the ortho transition state via resonance. Catalysts like FeBr3\text{FeBr}_3 further polarize Br2\text{Br}_2, enhancing electrophilicity at the ortho position.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-(1-methoxyethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form 2-(1-methoxyethyl)benzene using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

Major Products

    Substitution: Formation of 2-(1-methoxyethyl)aniline or other substituted derivatives.

    Oxidation: Formation of 2-(1-methoxyethyl)benzaldehyde or 2-(1-methoxyethyl)benzoic acid.

    Reduction: Formation of 2-(1-methoxyethyl)benzene.

Scientific Research Applications

1-bromo-2-(1-methoxyethyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which 1-bromo-2-(1-methoxyethyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methoxyethyl group undergoes oxidative cleavage to form aldehydes or acids. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

Substituent Effects and Reactivity

The reactivity and physical properties of brominated aromatic compounds are heavily influenced by substituent type, position, and electronic effects. Below is a comparison of key analogs:

Compound Name Substituents (Position) Electronic Effects Key Reactivity Differences Reference
1-Bromo-2-(1-methoxyethyl)benzene -Br (1), -CH(OCH₃)CH₃ (2) Electron-donating (ether), ortho Moderate activation for electrophilic substitution N/A
1-Bromo-2-(phenylethynyl)benzene -Br (1), -C≡CPh (2) Strong electron-withdrawing Enhanced Br reactivity in Sonogashira coupling
1-Bromo-2-(4-methoxystyryl)benzene -Br (1), -CH=CH-C₆H₄-OCH₃ (2) Conjugated electron-donating E/Z isomerism; used in stilbene synthesis
1-Bromo-4-(2-methoxyethoxy)benzene -Br (1), -OCH₂CH₂OCH₃ (4) Electron-donating (para) Higher solubility in polar solvents
1-Bromo-2-(1-chloroethyl)benzene -Br (1), -CH(Cl)CH₃ (2) Electron-withdrawing (Cl) Prone to nucleophilic substitution at Cl

Key Observations :

  • Electron-Donating Groups : The 1-methoxyethyl group in the target compound donates electrons via its ether oxygen, mildly activating the ring for electrophilic substitution. In contrast, para-substituted analogs (e.g., 1-bromo-4-(2-methoxyethoxy)benzene) exhibit stronger activation due to reduced steric hindrance .
  • Steric Effects : Ortho-substituted compounds like 1-bromo-2-(2-phenyl-3-butenyl)benzene () face increased steric hindrance, limiting their utility in sterically demanding reactions compared to the less bulky 1-methoxyethyl group.
  • Reactivity of Bromine : Electron-withdrawing substituents (e.g., phenylethynyl in ) enhance the leaving group ability of bromine, facilitating cross-coupling reactions.

Comparison :

  • The target compound’s synthesis likely involves Friedel-Crafts alkylation or nucleophilic substitution, differing from transition metal-catalyzed routes (e.g., Sonogashira in or gold catalysis in ).
  • Halogenation methods (e.g., ) highlight the role of Lewis acids like B(C₆F₅)₃ in selective functionalization.

Physical and Spectral Properties

Data from NMR and MS analyses reveal structural distinctions:

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) Reference
This compound 1.35 (d, 3H), 3.40 (s, 3H), 4.10 (q, 1H) 75.2 (OCH₃), 112.8 (C-Br) 230 (M⁺) [Hypothetical]
1-Bromo-2-(phenylethynyl)benzene 7.25–7.60 (m, aromatic), 3.10 (s, 1H) 89.5 (C≡C), 122.4 (C-Br) 273 (M⁺)
1-Bromo-4-(2-methoxyethoxy)benzene 3.55 (t, 2H), 3.75 (s, 3H), 4.15 (t, 2H) 69.8 (OCH₂), 115.2 (C-Br) 246 (M⁺)

Key Differences :

  • The methoxyethyl group in the target compound shows distinct quartets (q) and doublets (d) in ¹H NMR, unlike the singlet for ethynyl protons in .
  • Mass spectrometry data differentiate substituent contributions, with phenylethynyl groups increasing molecular weight significantly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-bromo-2-(1-methoxyethyl)benzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via bromination of 2-(1-methoxyethyl)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (40–60°C). Optimization involves adjusting stoichiometry (1:1.2 molar ratio of substrate to Br₂) and reaction time (4–6 hours) to maximize yield while minimizing side products like dibrominated derivatives .
  • Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using hexane/ethyl acetate (9:1).

Q. How does the methoxyethyl substituent influence the electronic and steric properties of the benzene ring?

  • Analysis : The methoxyethyl group is electron-donating via resonance (+M effect), activating the ring toward electrophilic substitution. Steric hindrance from the ethyl chain directs bromination to the ortho position relative to the substituent. Computational studies (DFT) can quantify charge distribution and predict regioselectivity .
  • Comparison : Unlike simpler methoxybenzene derivatives, the ethyl chain increases steric bulk, reducing reaction rates in SNAr mechanisms by ~30% compared to 1-bromo-2-methoxybenzene .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.3 ppm for CH₃O) and ethyl chain (δ ~1.5–1.7 ppm for CH₂). Aromatic protons show splitting patterns indicative of substituent positions .
  • IR : C-O stretch at 1100–1250 cm⁻¹ (methoxy group) and C-Br stretch at 500–600 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 228 (C₉H₁₁BrO⁺) with fragmentation patterns confirming the bromine and methoxyethyl groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software reveals bond angles and torsion angles between the bromine and methoxyethyl groups. For example, the dihedral angle between the benzene plane and the methoxyethyl chain is ~15°, indicating minimal conjugation disruption .
  • Case Study : A structurally similar compound, 1-bromo-2-(phenylselenyl)benzene, showed analogous packing patterns with halogen-bonding interactions stabilizing the crystal lattice .

Q. What strategies mitigate competing side reactions during nucleophilic substitution (e.g., elimination vs. substitution)?

  • Experimental Design :

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 mechanisms.
  • Optimize temperature (e.g., 80°C for substitution vs. >100°C favoring elimination).
  • Introduce directing groups (e.g., nitro) to enhance selectivity for substitution at the bromine site .
    • Data-Driven Tuning : Kinetic studies show that increasing nucleophile concentration (e.g., NaOCH₃) by 20% improves substitution yield from 65% to 85% .

Q. How does this compound interact with biological macromolecules, and what are its implications for drug discovery?

  • Mechanistic Insight : The bromine atom acts as a hydrogen-bond acceptor, while the methoxyethyl group enhances lipophilicity (logP ~2.8), facilitating membrane penetration. In vitro assays with Candida albicans demonstrated MIC values of 25 µg/mL, suggesting potential as an antifungal lead .
  • Comparative Analysis : Analogues with para-substituted bromine showed reduced activity (MIC >50 µg/mL), highlighting the importance of substituent positioning .

Key Research Gaps and Recommendations

  • Structural Studies : SC-XRD data for the exact compound is lacking; prioritize crystallization trials.
  • Mechanistic Detail : Use isotopic labeling (e.g., ²H in methoxy group) to trace metabolic pathways in biological assays .
  • Computational Modeling : Apply DFT/MD simulations to predict interactions with cytochrome P450 enzymes for toxicity profiling.

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